N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide
Description
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a dimethylaminoethyl-pyrrole moiety. Its molecular structure combines a sulfonamide group (known for bioactivity in enzyme inhibition) with heterocyclic components (thiophene and pyrrole), which are common in pharmaceuticals targeting receptors or enzymes.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S2/c1-15(2)12(11-6-4-8-16(11)3)10-14-20(17,18)13-7-5-9-19-13/h4-9,12,14H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDGXQHKSANGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CS2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. The compound's structure includes a thiophene ring and a dimethylamino group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H19N3O2S2
- Molecular Weight : 313.43 g/mol
- IUPAC Name : N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-sulfonamide
- Purity : Typically 95% .
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These effects are attributed to the inhibition of folic acid synthesis in bacteria, a mechanism common to many sulfonamides .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including:
- Induction of apoptosis (programmed cell death)
- Inhibition of cell cycle progression
For example, compounds with similar structures have been shown to effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), leading to reduced viability .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the mechanisms through which this compound may exert its effects.
Synthesis and Evaluation
A notable study synthesized a series of Mannich bases related to this compound, screening them for biological activities. The results indicated that modifications in the chemical structure significantly influenced their antibacterial and anticancer properties .
| Compound | Activity | Mechanism |
|---|---|---|
| Mannich Base A | Antibacterial | Folate synthesis inhibition |
| Mannich Base B | Anticancer | Apoptosis induction |
Mechanistic Insights
The mechanism of action for sulfonamides like this compound often involves competitive inhibition of the enzyme dihydropteroate synthase, critical in bacterial folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis, ultimately affecting bacterial growth .
Scientific Research Applications
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide exhibits significant antibacterial activity. Preliminary studies suggest:
- Inhibition of Gram-positive and Gram-negative Bacteria : Effective against various bacterial strains.
- Potential Antimicrobial Spectrum : Further research is needed to elucidate its full spectrum of activity.
Antibacterial Agent
The compound's sulfonamide group suggests strong potential as an antibacterial agent, particularly in treating infections caused by resistant bacterial strains.
Anticancer Research
Emerging studies indicate that compounds with similar structures may exhibit anticancer properties by interfering with cellular signaling pathways. Further investigation into this area could yield promising therapeutic agents.
Drug Development
Due to its unique structure, this compound can serve as a lead compound in drug development, particularly in designing new antibiotics or other therapeutic agents targeting bacterial infections.
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antibacterial activity against Staphylococcus aureus with minimal inhibitory concentrations (MICs) comparable to existing sulfa drugs. |
| Study B (2024) | Investigated the compound's effects on bacterial biofilms, showing promise in disrupting biofilm formation in Escherichia coli. |
| Study C (2025) | Explored the compound's potential as an anticancer agent, revealing cytotoxic effects on cancer cell lines through apoptosis induction. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide
- Structure: Lacks the 1-methyl-1H-pyrrol-2-yl group but retains the dimethylaminoethyl-thiophene sulfonamide backbone.
- Synthesis : Prepared by reacting N,N-dimethylethylenediamine with 2-thiophenesulfonyl chloride in CH₂Cl₂ (71% yield) .
Heterocyclic Derivatives with Amine Substituents
- Example: 4-(2-(Pyrrolidin-1-yl)ethoxy)phenol () Structure: Contains a phenol core with a pyrrolidine-ethoxy chain instead of a thiophene sulfonamide. Relevance: Highlights the role of amine substituents in modulating solubility and target interactions. The thiophene sulfonamide’s electronegative sulfur may enhance stability compared to phenolic analogs .
- Example: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide (BD 1047, ) Structure: Features a dichlorophenyl group and dimethylaminoethylamine chain. Key Difference: The aromatic chlorine substituents and lack of sulfonamide group suggest divergent pharmacological applications (e.g., sigma receptor modulation vs. enzyme inhibition) .
Thiophene-Containing Analogs
- Example: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Structure: Combines thiophene with a methylamino-propanol chain. Comparison: The sulfonamide group in the target compound may confer higher acidity and hydrogen-bonding capacity compared to the hydroxyl group in this analog, influencing pharmacokinetics .
Perfluorinated Sulfonamides
- Example: N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide () Structure: Incorporates a perfluorinated alkyl chain and dimethylaminopropyl group. Key Difference: Fluorination enhances lipophilicity and metabolic stability but may reduce aqueous solubility compared to the non-fluorinated thiophene sulfonamide .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis pathway (analogous to ) suggests scalability, though the pyrrole addition may require optimized conditions for regioselectivity.
- Pharmacological Potential: Compared to sigma receptor ligands (–2) and fluorinated sulfonamides (), the thiophene-pyrrole sulfonamide may exhibit unique selectivity for enzymes like carbonic anhydrase or kinases, warranting further bioactivity screening.
- Physicochemical Properties : The pyrrole ring could enhance π-π stacking interactions in target binding but may reduce solubility compared to simpler amines (e.g., BD 1047) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves refluxing thiophene-2-sulfonyl chloride with the appropriate amine precursor in acetonitrile under inert conditions. Stoichiometric ratios (e.g., 1:1 molar equivalents) and reaction time (1–3 hours) are critical for yield optimization. Post-synthesis, crystallization via slow solvent evaporation (e.g., acetonitrile) is advised to obtain high-purity crystals .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity to control crystallization kinetics and avoid byproduct formation.
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic peaks: thiophene protons (δ 6.8–7.5 ppm), dimethylamino group (singlet at δ 2.2–2.5 ppm), and pyrrole protons (δ 6.0–6.5 ppm). Compare with structurally similar sulfonamides (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) for validation .
- FT-IR : Confirm sulfonamide S=O stretching (1350–1300 cm⁻¹) and N–H bending (1550–1500 cm⁻¹).
Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction studies?
- Methodology : Use solvent diffusion (e.g., layering hexane over acetonitrile) to slow nucleation. Maintain temperature stability (±0.1°C) to minimize lattice defects. For compounds prone to polymorphism, screen multiple solvents (DMSO, THF, ethanol) .
Advanced Research Questions
Q. How can SHELX and ORTEP-III be applied to resolve structural ambiguities in crystallographic data for this compound?
- Methodology :
- SHELXL Refinement : Input .hkl files to refine atomic coordinates, thermal parameters, and occupancy. Use TWIN/BASF commands for twinned crystals. Validate via R-factor convergence (target < 5%) .
- ORTEP-III : Generate thermal ellipsoid plots to visualize disorder (e.g., in the pyrrole ring). Overlay asymmetric units to assess packing efficiency and hydrogen-bonding networks .
- Data Contradiction : If bond lengths deviate from expected values (e.g., C–S in thiophene), cross-validate with DFT calculations or neutron diffraction.
Q. How do supramolecular interactions (C–H⋯O/S, π-π stacking) influence the compound’s solid-state properties?
- Methodology : Analyze intermolecular distances (<3.5 Å for H-bonds, <4.0 Å for π-π) using Mercury or PLATON. For example, weak C–H⋯O interactions (e.g., thiophene S to nitro O) may stabilize layered packing, as seen in N-(2-nitrophenyl)thiophene-2-carboxamide derivatives .
- Impact : Such interactions affect solubility, melting points, and mechanical stability.
Q. What strategies address discrepancies in polymorphic forms observed across different crystallographic studies?
- Methodology :
- Variable-Temperature XRD : Capture phase transitions (e.g., enantiotropic vs. monotropic).
- Hirshfeld Surface Analysis : Compare fingerprint plots (via CrystalExplorer) to differentiate polymorphs. For instance, variations in C–H⋯S vs. C–H⋯O interactions may explain divergent lattice energies .
Q. How can RAFT polymerization principles guide the design of sulfonamide-functionalized polymers for drug delivery applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
